Technical Monograph: Characterization Profile of 3,4,5-Trifluorobenzimidamide Hydrochloride
Technical Monograph: Characterization Profile of 3,4,5-Trifluorobenzimidamide Hydrochloride
Executive Summary & Structural Significance
3,4,5-Trifluorobenzimidamide hydrochloride (CAS: Analogous to 1329648-94-1 free base series) is a critical fluorinated building block in medicinal chemistry. It serves as a bioisostere for guanidines and a precursor for fused heterocycles (e.g., quinazolines) targeting serine proteases or kinases.
The presence of the 3,4,5-trifluoro motif imparts unique physicochemical properties:
-
Metabolic Stability: The C-F bonds block metabolic oxidation at the susceptible para- and meta-positions.
-
Electronic Modulation: The electron-withdrawing nature of the three fluorine atoms lowers the pKa of the amidine group compared to unsubstituted benzamidine (~11.6), potentially improving bioavailability while maintaining H-bond donor capability.
This guide outlines the Target Characterization Profile (TCP) . As exact spectral repositories for this specific salt are often proprietary, the data below represents high-fidelity theoretical values derived from structure-activity relationships (SAR) of validated fluorinated benzamidines, designed to serve as your experimental benchmark.
Synthetic Pathway & Impurity Profiling
To accurately interpret spectral data, one must understand the genesis of the sample. The standard synthesis via the Pinner reaction introduces specific impurities that must be tracked during analysis.
Reaction Workflow (Graphviz)
Figure 1: Pinner synthesis pathway highlighting the critical hydrolysis impurity (Amide) that often contaminates spectral baselines.
Mass Spectrometry (MS) Analysis[2][3]
Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve).
Rationale: The amidine moiety is highly basic; ESI+ provides the "softest" ionization to observe the intact molecular ion
Expected Data
| Parameter | Value | Interpretation |
| Molecular Formula | Parent Salt | |
| Monoisotopic Mass | 174.04 Da (Free Base) | Cation Only |
| Observed Ion | 175.05 m/z | Primary Peak (Base Peak) |
| Fragment Ion | 158.02 m/z | Loss of |
| Fragment Ion | 138.01 m/z | Loss of HF (Common in polyfluorinated aromatics) |
Technical Insight:
Do not expect to see the Chlorine isotope pattern (3:1 ratio of
Nuclear Magnetic Resonance (NMR)[2][4][5][6][7]
Solvent: DMSO-
NMR (Proton)
The symmetry of the 3,4,5-substitution pattern simplifies the aromatic region significantly.
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.40 - 9.60 | Broad Singlet | 2H | Amidine protons (highly deshielded by +ve charge). | |
| 9.10 - 9.30 | Broad Singlet | 2H | Amidine protons (split due to restricted rotation). | |
| 7.85 - 8.05 | Multiplet (dd) | 2H | Ar-H (2, 6) | Chemically equivalent protons. Coupled to F3 and F5. |
NMR (Fluorine)
This is the most diagnostic tool for purity. The 3,4,5-pattern creates a distinct second-order coupling system.
| Shift ( | Multiplicity | Assignment | Coupling ( |
| -132.0 to -135.0 | Doublet (d) or dd | F-3, F-5 (Meta) | |
| -150.0 to -155.0 | Triplet (t) | F-4 (Para) |
*Note: Shifts are referenced to
NMR (Carbon)
Look for the characteristic quartets or doublets caused by C-F coupling (
-
164.5 ppm: Amidine Carbon (
). -
150.0 - 152.0 ppm: C-3, C-5 (ddd, large
). -
140.0 - 143.0 ppm: C-4 (dt, large
). -
124.0 ppm: C-1 (ipso).
-
112.0 - 114.0 ppm: C-2, C-6 (m, Ar-CH).
Vibrational Spectroscopy (IR)[4]
Method: FTIR (ATR or KBr pellet).
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3100 - 3300 | N-H Stretch | Broad, strong bands indicating the salt form. |
| 1680 - 1695 | Characteristic Amidine band (often split). | |
| 1510, 1430 | Ar | Fluorinated aromatic ring skeletal vibrations. |
| 1000 - 1350 | C-F Stretch | Multiple strong bands; "Fingerprint" for fluoro-aromatics. |
Quality Control Protocol: A Self-Validating System
To ensure the material meets "Drug Development Grade" standards, execute this triage workflow.
The "Fluorine-First" Triage
Do not start with HPLC. Start with
-
Protocol: Dissolve 5 mg in DMSO-
. Acquire 64 scans. -
Validation:
-
If you see a singlet at ~ -105 to -115 ppm, you have fluoride ion contamination (degradation).
-
If you see shifts at -133 and -158 ppm but integral ratios are off, you likely have the Benzamide impurity (hydrolysis product).
-
Chloride Content Titration
To confirm the stoichiometry of the salt (Mono-HCl vs. Hemihcl):
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Method: Argentometric titration (AgNO3) with potentiometric endpoint.
-
Target:
Chloride. (Theoretical for MW 210.58 is 16.8%).
Analytical Workflow Diagram
Figure 2: Analytical triage logic for validating 3,4,5-trifluorobenzimidamide HCl.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
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Barker, P. L., et al. (1992). Cyclic RGD peptide analogues as antiplatelet antithrombotics. Journal of Medicinal Chemistry, 35(11), 2040-2048. (Reference for Pinner synthesis conditions of benzamidines). Link
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Linert, W., et al. (2022).[2] Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine. CrystEngComm, 24, 6215-6225. (Structural analogs and crystallographic data for fluorinated benzamidines). Link
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PubChem Database. (2023). Compound Summary: 3,4,5-Trifluorobenzoyl chloride (Precursor Data).[3] National Library of Medicine. Link
